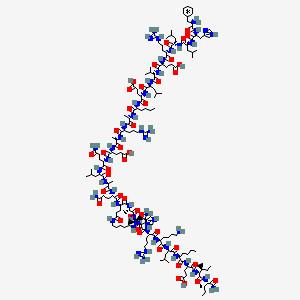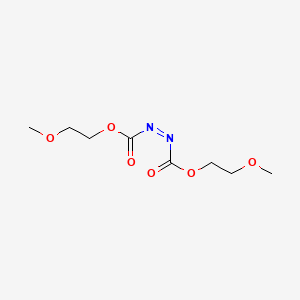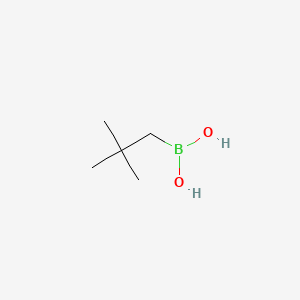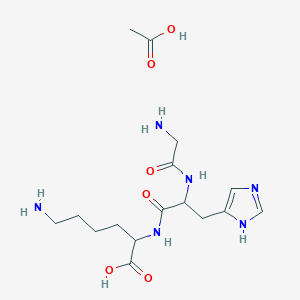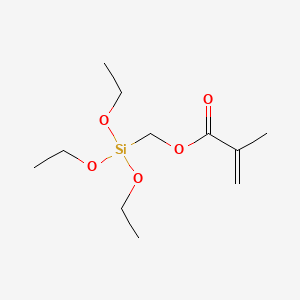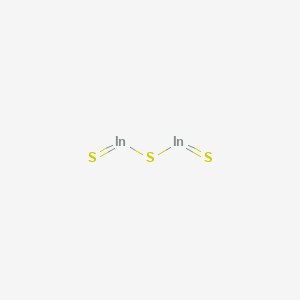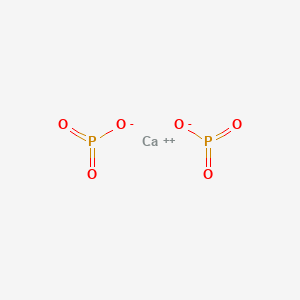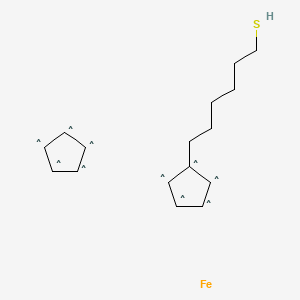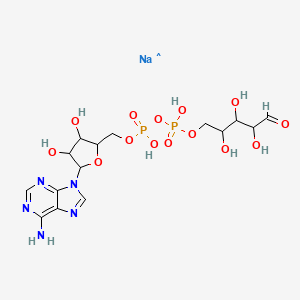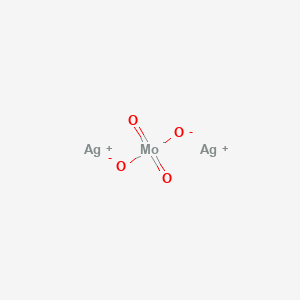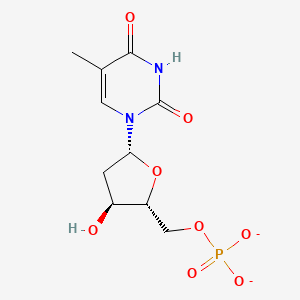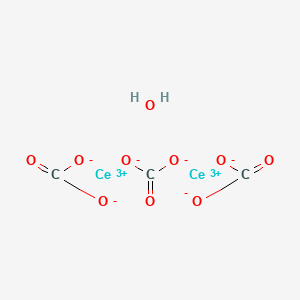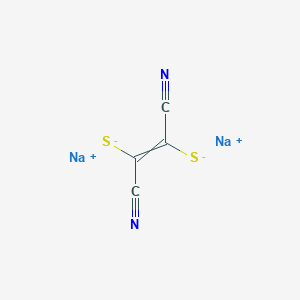
disodium dicyano(sulfanidyl)sulfanylidenemethanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
disodium dicyano(sulfanidyl)sulfanylidenemethanide is an organic compound with the molecular formula C4N2Na2S2. It is a yellow crystalline solid that is soluble in water and some organic solvents. This compound is known for its ability to act as a ligand for transition metals, making it useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
disodium dicyano(sulfanidyl)sulfanylidenemethanide can be synthesized through the reaction of Dimercaptomaleonitrile with sodium hydroxide. The reaction typically takes place under anhydrous conditions to prevent hydrolysis. The general reaction is as follows:
Dimercaptomaleonitrile+2NaOH→Disodium Dimercaptomaleonitrile+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting Dimercaptomaleonitrile with sodium hydroxide in a controlled environment to ensure high purity and yield. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
disodium dicyano(sulfanidyl)sulfanylidenemethanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
disodium dicyano(sulfanidyl)sulfanylidenemethanide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand for transition metals in coordination chemistry.
Biology: It is employed in the study of metal ion interactions with biological molecules.
Mechanism of Action
The mechanism of action of disodium dicyano(sulfanidyl)sulfanylidenemethanide involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound can coordinate with metal ions, forming chelates. This property is particularly useful in chelation therapy, where the compound binds to toxic metal ions and facilitates their excretion from the body .
Comparison with Similar Compounds
Similar Compounds
Dimercaptosuccinic Acid: Another chelating agent used in heavy metal detoxification.
Dimercaprol: Used in the treatment of heavy metal poisoning.
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent in various applications.
Uniqueness
disodium dicyano(sulfanidyl)sulfanylidenemethanide is unique due to its high affinity for transition metals and its ability to form stable complexes. This makes it particularly effective in applications requiring strong and stable metal-ligand interactions .
Properties
Molecular Formula |
C4N2Na2S2 |
|---|---|
Molecular Weight |
186.2 g/mol |
IUPAC Name |
disodium;1,2-dicyanoethene-1,2-dithiolate |
InChI |
InChI=1S/C4H2N2S2.2Na/c5-1-3(7)4(8)2-6;;/h7-8H;;/q;2*+1/p-2 |
InChI Key |
UIEQIOFOWZBELJ-UHFFFAOYSA-L |
SMILES |
C(#N)C(=C(C#N)[S-])[S-].[Na+].[Na+] |
Canonical SMILES |
C(#N)C(=C(C#N)[S-])[S-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


